![molecular formula C13H17ClN2O2 B2750776 2-chloro-N-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-N-methylacetamide CAS No. 929973-06-8](/img/structure/B2750776.png)

2-chloro-N-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-N-methylacetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

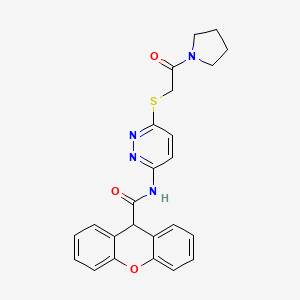

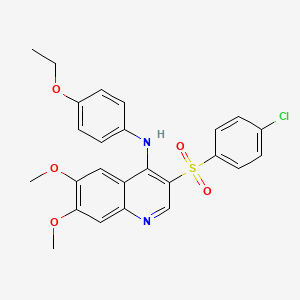

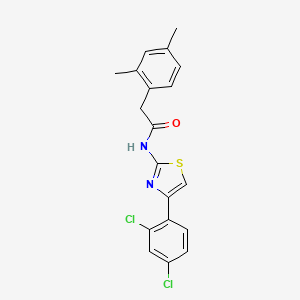

“2-chloro-N-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-N-methylacetamide” is a chemical compound with the molecular formula C10H12ClNO . It is also known by other names such as 2-chloro-2’,6’-dimethylacetanilide, n-chloroacetyl-2,6-dimethylaniline, and 2-chloro-2’,6’-acetoxylidide . This compound is used for research and development purposes .

Molecular Structure Analysis

The molecular structure of this compound includes a chloroacetyl group attached to a 2,6-dimethylphenyl group via an amide linkage . The exact 3D structure can be viewed using specialized software .Physical and Chemical Properties Analysis

This compound has a molecular weight of 197.66 g/mol . It is insoluble in water . The melting point ranges from 143.0°C to 148.0°C .Aplicaciones Científicas De Investigación

Radiosynthesis and Herbicide Safeners

Studies involving chloroacetanilide herbicides and dichloroacetamide safeners, such as the work by Latli and Casida (1995), highlight the use of specific chloroacetamide derivatives in agricultural chemistry, focusing on their synthesis for studies on metabolism and mode of action. This research outlines the importance of these compounds in developing more efficient and safer herbicidal formulations, potentially applicable to derivatives like 2-chloro-N-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-N-methylacetamide (Latli & Casida, 1995).

Chemical Synthesis and Molecular Interaction Studies

Research into chemical synthesis and molecular interactions often involves compounds with structures similar to the target compound. For instance, the study on ring cleavage reactions of 1, 3-oxazine-2, 4(3H)-dione derivatives by Kinoshita et al. (1989) and the work on oxidation reactivity channels for 2-(pyridin-2-yl)-N,N-diphenylacetamides by Pailloux et al. (2007) illustrate complex chemical transformations and reactivity patterns. These studies provide a foundation for understanding the reactivity and potential applications of complex acetamide derivatives in synthetic chemistry (Kinoshita et al., 1989; Pailloux et al., 2007).

Antimicrobial Activity

The exploration of antimicrobial properties in compounds is a significant area of research. Behbehani et al. (2011) demonstrated the antimicrobial potential of 2-arylhydrazononitriles derivatives, highlighting the relevance of structural modification on biological activity. This indicates that derivatives of this compound could be studied for their antimicrobial properties, potentially leading to new therapeutic agents (Behbehani et al., 2011).

Photocatalytic Applications

The development of novel photocatalysts, such as the Bi2S3/BiOI heterostructures discussed by Cao et al. (2012), provides insight into the use of chemical compounds in environmental remediation and clean energy applications. While the study does not directly address this compound, the methodologies and applications discussed could inform research into the photocatalytic potential of similar compounds (Cao et al., 2012).

Mecanismo De Acción

Target of Action

The primary target of 2-chloro-N-{[(2,6-dimethylphenyl)carbamoyl]methyl}-N-methylacetamide is the enzyme acetohydroxyacid synthase (AHAS) . AHAS is a key enzyme involved in the biosynthesis of branched-chain amino acids.

Mode of Action

The compound acts by inhibiting the activity of AHAS . This inhibition disrupts the synthesis of essential amino acids in plants, leading to a halt in protein synthesis and ultimately growth inhibition .

Biochemical Pathways

The affected biochemical pathway is the synthesis of branched-chain amino acids, specifically leucine, isoleucine, and valine. The inhibition of AHAS disrupts this pathway, leading to a deficiency of these essential amino acids in the plant. This deficiency halts protein synthesis, affecting various downstream processes such as cell division and growth .

Pharmacokinetics

It is known that the compound is soluble in chloroform and methanol , suggesting that it may have good absorption and distribution characteristics in biological systems

Result of Action

The result of the compound’s action is the inhibition of growth in plants. By disrupting the synthesis of essential amino acids, the compound halts protein synthesis, leading to inhibited cell division and growth .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-chloro-N-{[(2,6-dimethylphenyl)carbamoyl]methyl}-N-methylacetamide. For example, the compound’s solubility in chloroform and methanol suggests that it may be more effective in environments where these solvents are present Additionally, the compound’s stability may be affected by factors such as temperature and pH

Safety and Hazards

Propiedades

IUPAC Name |

2-[(2-chloroacetyl)-methylamino]-N-(2,6-dimethylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17ClN2O2/c1-9-5-4-6-10(2)13(9)15-11(17)8-16(3)12(18)7-14/h4-6H,7-8H2,1-3H3,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCHUQQYAUGUWPP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)CN(C)C(=O)CCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-chloro-N-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazol-2-yl}benzamide](/img/structure/B2750695.png)

![8-(4-Fluorophenyl)-1-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazolo[1,5-d][1,2,4]triazinone](/img/structure/B2750704.png)

![N-(benzo[d]thiazol-2-yl)-2-(pyrimidin-2-yloxy)acetamide](/img/structure/B2750706.png)

![5-Methyl-4-[[4-(6-thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]methyl]-1,2-oxazole](/img/structure/B2750716.png)